Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

Catalog No.
S12412560
CAS No.
885-65-4
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

CAS Number

885-65-4

Product Name

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

IUPAC Name

dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-5-7(9(13)15-3)12-6(2)8(11-5)10(14)16-4/h1-4H3

InChI Key

SYEIZIOPUYDNGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)OC)C)C(=O)OC

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is an organic compound characterized by its molecular formula C10H12N2O4C_{10}H_{12}N_2O_4. This compound is a derivative of pyrazine, featuring two ester groups at the 2 and 5 positions of the pyrazine ring. It is recognized for its unique chemical properties and versatility in various applications across chemistry, biology, and industry. The presence of methyl groups at the 3 and 6 positions enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

  • Oxidation: This compound can be oxidized to yield pyrazine-2,5-dicarboxylic acid.
  • Reduction: Reduction reactions can convert the ester groups into alcohols.
  • Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride are frequently employed reducing agents.
  • Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

  • Oxidation: Produces pyrazine-2,5-dicarboxylic acid.
  • Reduction: Yields 3,6-dimethylpyrazine-2,5-dimethanol.
  • Substitution: Generates various substituted pyrazine derivatives .

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate exhibits notable biological activities. Research indicates potential antimicrobial properties against various pathogens, including bacteria and fungi. For instance, it has demonstrated efficacy against Escherichia coli and Ralstonia solanacearum, with significant growth inhibition observed at specific concentrations. Additionally, some studies suggest that derivatives of this compound may possess antioxidant properties and could modulate oxidative stress in biological systems .

The synthesis of dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate can be achieved through several methods:

  • Esterification of Pyrazine-2,5-dicarboxylic Acid:
    • React pyrazine-2,5-dicarboxylic acid with methanol in the presence of a dehydrating agent like thionyl chloride. This method typically involves refluxing the reactants until a clear solution forms.
  • Industrial Production:
    • In industrial settings, continuous flow reactors are often used to optimize the esterification process for higher yields and purity .

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate finds diverse applications:

  • Organic Synthesis: Serves as a building block for more complex heterocyclic compounds.
  • Pharmaceutical Development: Investigated as a precursor for biologically active molecules with potential therapeutic effects.
  • Material Science: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Studies have shown that dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate interacts with various molecular targets. Its mechanism of action involves coordination with metal ions through a bidentate mode when forming metal complexes. These complexes have been reported to exhibit antibacterial and antifungal properties. The environmental conditions also influence its stability and efficacy during these interactions.

Several compounds share structural similarities with dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate:

Compound NameStructure/CharacteristicsUnique Features
Pyrazine-2,5-dicarboxylic acidParent compound without ester groupsLacks ester functionality
Dimethyl pyrazine-2,6-dicarboxylateIsomer with ester groups at different positionsDifferent reactivity due to position change
Pyrazine-2,5-dicarboxamideAmide derivative with distinct reactivityDifferent functional group (amide vs. ester)

Uniqueness

Dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazine ring. The presence of two methyl groups at positions 3 and 6 along with the ester functionalities at positions 2 and 5 imparts distinct chemical reactivity and solubility characteristics that differentiate it from related compounds.

Selenium dioxide (SeO₂) is a cornerstone reagent for oxidizing methyl groups on pyrazine rings to carboxylic acid derivatives. The oxidation of 2,5-dimethylpyrazine to pyrazine-2,5-dicarboxylic acid exemplifies this transformation, where SeO₂ selectively targets the methyl substituents without over-oxidizing the heteroaromatic core. The reaction typically proceeds in refluxing 1,4-dioxane, with water playing a critical role in hydrolyzing intermediate organoselenium species and preventing side reactions.

Key variables influencing regioselectivity and yield include:

  • SeO₂ stoichiometry: Excess SeO₂ (10 equivalents) ensures complete conversion but risks over-oxidation to tertiary alcohols or selenium byproducts.
  • Water content: A 10:1 molar ratio of water to SeO₂ enhances yields by promoting hydrolysis of reactive intermediates. For instance, increasing water from 0 to 100 equivalents raised the yield of dioxidation products from 11% to 71% in bicyclopentenone systems.
  • Temperature: Reactions conducted at 100°C favor faster kinetics but require careful monitoring to avoid decomposition.

A representative optimization protocol involves treating 2,5-dimethylpyrazine with 3 equivalents of SeO₂ in 1,4-dioxane containing 100 equivalents of water at 100°C for 48 hours, achieving 62% yield of the dicarboxylic acid. Subsequent esterification with methanol under acidic conditions furnishes dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate.

Catalytic Systems for Direct Carboxylation of Pyrazine Derivatives

Direct carboxylation of pyrazine methyl groups remains challenging due to the inertness of C–H bonds. Current methods rely on sequential oxidation-esterification rather than single-step carboxylation. However, tert-butyl hydroperoxide (TBHP) has emerged as a catalytic oxidant when paired with substoichiometric SeO₂, enabling milder conditions. For example, TBHP/SeO₂ systems oxidize allylic methyl groups in 1,4-dioxane at room temperature, avoiding the high temperatures required for traditional SeO₂-only protocols.

While no studies directly report catalytic carboxylation of pyrazine methyl groups, analogous transformations in cycloalkenes suggest potential pathways. TBHP/SeO₂ oxidizes taxadienes to α-hydroxylated products with 80% selectivity, hinting at tunable reactivity for pyrazine substrates. Future work may explore copper or palladium catalysts to mediate C–H activation, though such systems are not yet documented in the literature.

Solvent Effects and Reaction Medium Optimization in Esterification Processes

The esterification of pyrazine-2,5-dicarboxylic acid to its dimethyl ester is highly solvent-dependent. Polar aprotic solvents like 1,4-dioxane facilitate both the oxidation and esterification steps by solubilizing SeO₂ and stabilizing charged intermediates. In contrast, protic solvents (e.g., methanol) accelerate esterification but risk hydrolyzing SeO₂ to colloidal selenium, complicating purification.

Notably, water content must be carefully balanced:

  • Low water (<10 equivalents) leads to incomplete hydrolysis of selenous acid intermediates, resulting in mixed anhydride byproducts.
  • Excess water (>100 equivalents) dilutes the reaction medium, slowing kinetics and reducing ester yields.

Optimal conditions employ 1,4-dioxane with 10–30 equivalents of water during oxidation, followed by direct esterification in methanol containing catalytic sulfuric acid. This two-step approach achieves overall yields of 58–65% for dimethyl 3,6-dimethylpyrazine-2,5-dicarboxylate.

Comparative Analysis of Stoichiometric vs. Catalytic Oxidation Pathways

The choice between stoichiometric and catalytic SeO₂ systems involves trade-offs in efficiency, cost, and scalability:

ParameterStoichiometric SeO₂Catalytic TBHP/SeO₂
SeO₂ loading3–10 equivalents0.5–1.5 equivalents
Reaction time24–48 hours6–12 hours
Yield60–71%50–65%
ByproductsSelenium colloids, alcoholsPeroxide derivatives
Typical solvents1,4-dioxane, watertert-Butanol, 1,4-dioxane

Stoichiometric methods excel in predictability and yield but generate selenium waste, necessitating costly purification. Catalytic systems reduce selenium usage by 80% and operate at lower temperatures but require peroxides, which pose safety risks. Hybrid approaches, such as staged SeO₂ addition with TBHP, may offer a middle ground, though literature examples remain sparse.

XLogP3

1

Hydrogen Bond Acceptor Count

6

Exact Mass

224.07970687 g/mol

Monoisotopic Mass

224.07970687 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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